molecular formula C10H14O5 B1615282 Diallyl diglycolate CAS No. 5441-63-4

Diallyl diglycolate

Cat. No.: B1615282
CAS No.: 5441-63-4
M. Wt: 214.21 g/mol
InChI Key: OUJKULZFRNPRHO-UHFFFAOYSA-N
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Description

Diallyl diglycolate (CAS 142-22-3), chemically known as 2,5,8,10-tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, is a carbonate ester with the molecular formula C₁₂H₁₈O₇ . Its structure includes two allyl groups bonded to a diglycolate backbone, as represented by the SMILES notation O(C(OCC=C)=O)CCOCCOC(OCC=C)=O . This compound is distinct from sulfur-containing diallyl derivatives (e.g., diallyl sulfide, disulfide, trisulfide) due to its oxygen-rich carbonate functional groups.

Properties

CAS No.

5441-63-4

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethoxy)acetate

InChI

InChI=1S/C10H14O5/c1-3-5-14-9(11)7-13-8-10(12)15-6-4-2/h3-4H,1-2,5-8H2

InChI Key

OUJKULZFRNPRHO-UHFFFAOYSA-N

SMILES

C=CCOC(=O)COCC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)COCC(=O)OCC=C

Other CAS No.

5441-63-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

Compound Molecular Formula Functional Groups Key Structural Features
Diallyl Diglycolate C₁₂H₁₈O₇ Carbonate ester, allyl Two allyl groups linked via diglycolate
Diallyl Sulfide (DAS) C₆H₁₀S Thioether Single sulfur atom between allyl groups
Diallyl Disulfide (DADS) C₆H₁₀S₂ Disulfide Two sulfur atoms bridging allyl groups
Diallyl Trisulfide (DATS) C₆H₁₀S₃ Trisulfide Three sulfur atoms in the chain
Diallyl Carbonate C₇H₁₀O₃ Carbonate ester Single carbonate group with allyl substituents

Key Insight : Unlike sulfur-based diallyl compounds, this compound lacks sulfur atoms and instead features ether and ester linkages, which influence its reactivity and applications .

Stability and Degradation

  • Diallyl Trisulfide (DATS) : Degrades into diallyl disulfide (DADS) and diallyl tetrasulfide under thermal stress (100°C for 15 minutes) .
  • This compound: No direct stability data are provided in the evidence, but its ester groups may confer hydrolytic sensitivity compared to the robust S–S bonds in sulfides .
Sulfur-Containing Diallyl Compounds:
  • Anticancer Effects: DAS and DADS inhibit chemically induced colon and esophageal cancers in rodent models by upregulating glutathione S-transferase activity, which detoxifies carcinogens . DATS demonstrates potent bioactivity, including anti-inflammatory and antioxidant properties .
  • Fumigant Toxicity :
    • DAS and DADS exhibit strong toxicity against Tribolium confusum pests, with LC₉₀ values <20 µL/L for adults .
This compound:
  • No biological activity data are provided in the evidence.

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